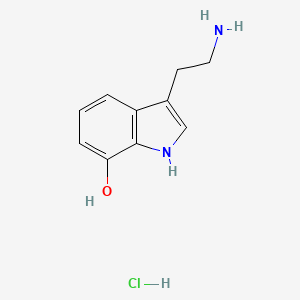
3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride” is a compound that is related to tryptamine, a biogenic amine . Tryptamine is a monoamine alkaloid that behaves as a neurotransmitter and is also used as a psychedelic drug . It has shown potential as an anti-tumor agent due to its high cytotoxicity .
Molecular Structure Analysis
The molecular structure of “3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride” is likely to be similar to that of tryptamine, which contains an indole ring substituted at the 3-position by an ethanamine . The conformational preferences of tryptamine were explained by hyperconjugative interactions .
科学的研究の応用
Antioxidant Properties
TRA, along with other indolic compounds, acts as a potent antioxidant. It protects lipids and proteins from peroxidation, contributing to overall cellular health. The indole structure significantly influences their antioxidant efficacy in biological systems .
Structural Studies
Researchers have explored TRA’s conformational space using molecular dynamics simulations and density functional theory calculations. Understanding its preferred conformers and electronic properties enhances our knowledge of its stability and reactivity .
Drug Development
Given TRA’s neurotransmitter properties and antioxidant effects, it may hold promise for drug development. Researchers explore its potential in treating neurological disorders, mood-related conditions, and oxidative stress-related diseases.
作用機序
Target of Action
The primary target of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride is the Serotonin Receptor (SR), specifically the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of the central nervous system, cardiovascular system, and the smooth muscles in the gastrointestinal tract .
Mode of Action
3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride interacts with its target, the 5-HT2A receptor, by binding to it and modulating its activity . This compound has been shown to have selective receptor pharmacology for the 5-HT2A over 5-HT2B agonist activity . This selectivity is important as it reduces the risk of undesirable side effects such as cardiac valvulopathy .
Biochemical Pathways
The action of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride on the 5-HT2A receptor affects the serotonin system, which is involved in numerous biochemical pathways in the body. Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions . By modulating the activity of the 5-HT2A receptor, this compound can influence these serotonin-dependent pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride’s action are primarily related to its modulation of the 5-HT2A receptor. By selectively binding to this receptor, the compound can influence the serotonin system and potentially produce therapeutic benefits similar to those of psilocin . These benefits may include the treatment of conditions such as alcoholism, depression, and other central nervous system disorders .
特性
IUPAC Name |
3-(2-aminoethyl)-1H-indol-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13;/h1-3,6,12-13H,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUBNPKLRQADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
640281-46-5 |
Source


|
| Record name | 3-(2-aminoethyl)-1H-indol-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)


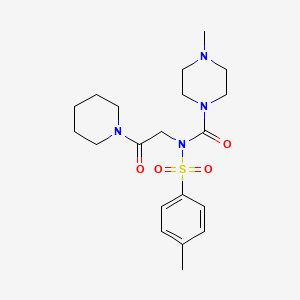
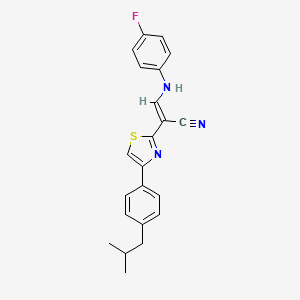
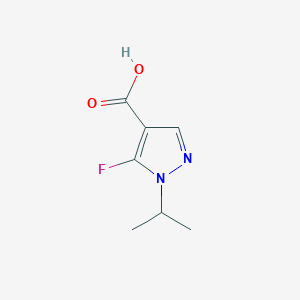
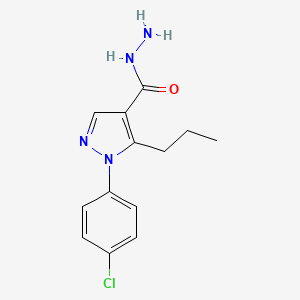
![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)
![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)
![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)


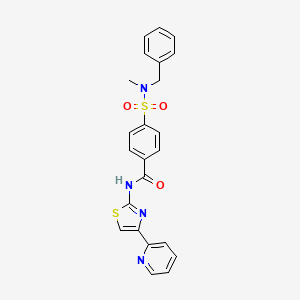
![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)